

An In-Depth Technical Guide to 4,6-Dichloropyrimidine-5-carbaldehyde

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Compound of Interest

Compound Name: 4,6-Dichloropyrimidine-5-carbaldehyde

Cat. No.: B460487

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CAS Number: 5305-40-8

This technical guide provides a comprehensive overview of **4,6-Dichloropyrimidine-5-carbaldehyde**, a key intermediate in the synthesis of a wide range of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

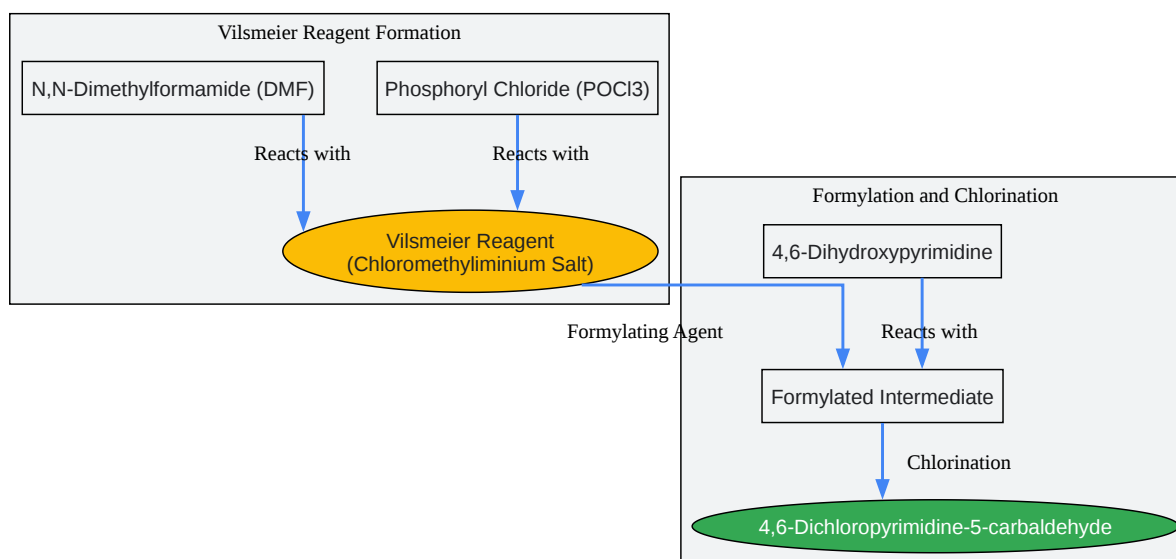
4,6-Dichloropyrimidine-5-carbaldehyde is a solid organic compound with the chemical formula $C_5H_2Cl_2N_2O$.^[1] It is a versatile building block due to the presence of two reactive chlorine atoms and an aldehyde functional group on the pyrimidine core.

Property	Value	Reference
CAS Number	5305-40-8	[1] [2] [3]
Molecular Formula	C5H2Cl2N2O	[1]
Molecular Weight	176.99 g/mol	[1]
Appearance	Solid	
Melting Point	66-71 °C	
Assay	≥ 96%	
Storage Temperature	2-8°C	
SMILES String	<chem>Clc1ncnc(Cl)c1C=O</chem>	
InChI	1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H	
InChI Key	XQSJHQXYQAUDFC-UHFFFAOYSA-N	

Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

The primary method for the synthesis of **4,6-Dichloropyrimidine-5-carbaldehyde** is the Vilsmeier-Haack reaction.[\[4\]](#) This reaction involves the formylation of an activated aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl₃).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Synthesis Workflow



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Caption: Synthesis of **4,6-Dichloropyrimidine-5-carbaldehyde** via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Reaction

The following protocol is a representative example of the synthesis of **4,6-Dichloropyrimidine-5-carbaldehyde**.

Materials:

- 4,6-Dihydropyrimidine
- N,N-Dimethylformamide (DMF)

- Phosphoryl chloride (POCl_3)
- Ice
- Water
- Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Ethyl acetate
- Petroleum ether

Procedure:

- Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C .
- Slowly add phosphoryl chloride (POCl_3) dropwise to the cooled DMF while stirring. Maintain the temperature at 0°C .
- After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.
- Reaction with Dihydroxypyrimidine: Cool the Vilsmeier reagent to 5°C and add 4,6-dihydroxypyrimidine portion-wise.
- Continue stirring for another 30 minutes, then heat the reaction mixture in a water bath for several hours.
- Work-up: After the reaction is complete, cool the mixture and carefully pour it into crushed ice.
- Neutralize the solution with a sodium bicarbonate solution.
- Extract the product with a suitable organic solvent, such as ethyl acetate.

- Combine the organic layers and wash with water.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture like ethyl acetate/petroleum ether to yield **4,6-Dichloropyrimidine-5-carbaldehyde**.

Chemical Reactivity and Applications

4,6-Dichloropyrimidine-5-carbaldehyde is a valuable precursor in the synthesis of various heterocyclic compounds, primarily through nucleophilic aromatic substitution (S_NAr) reactions. The two chlorine atoms at positions 4 and 6 are susceptible to displacement by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (S_NAr) Reactions

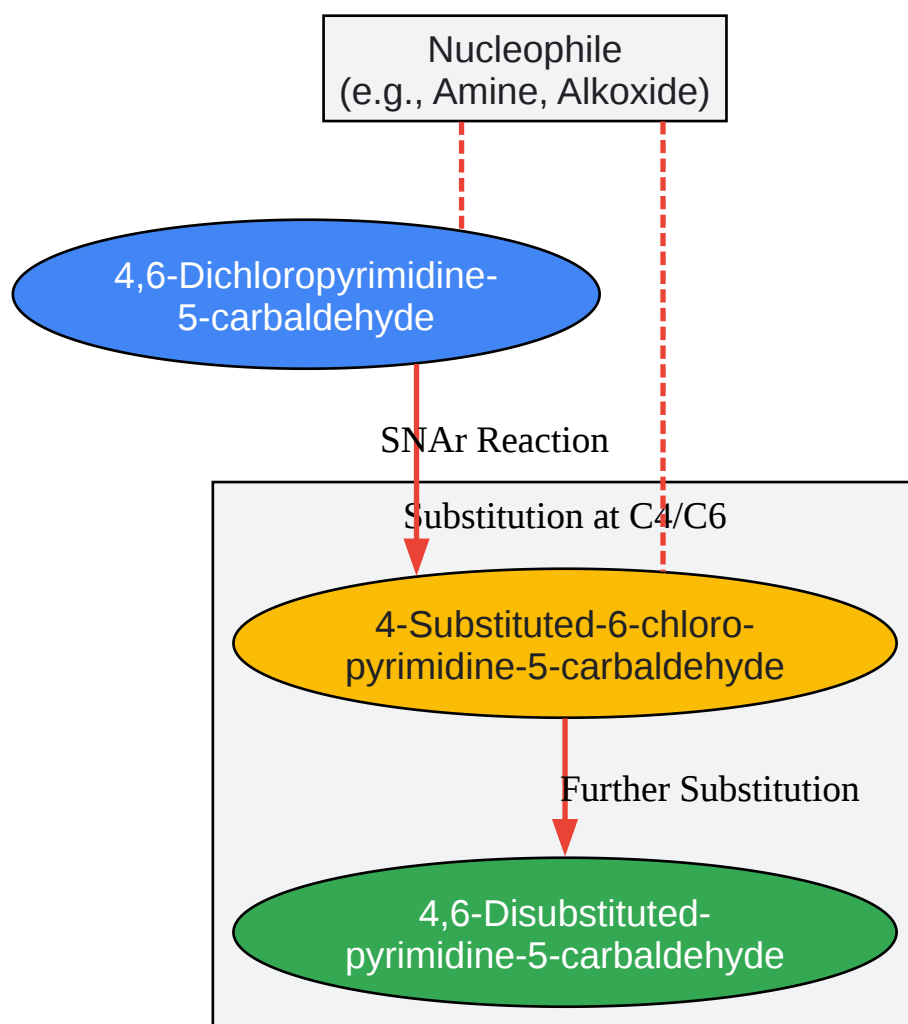
The electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine atoms and the aldehyde group, facilitates S_NAr reactions. The reactivity of the positions on the pyrimidine ring generally follows the order C4(6) > C2.

Typical Nucleophiles:

- Amines (primary and secondary)
- Alkoxides
- Thiols

The regioselectivity of the substitution can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

S_NAr Reaction Workflow



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Caption: General workflow for SNAr reactions of **4,6-Dichloropyrimidine-5-carbaldehyde**.

Experimental Protocol: SNAr Amination

This protocol describes a typical amination reaction.

Materials:

- **4,6-Dichloropyrimidine-5-carbaldehyde**
- Amine (e.g., a primary or secondary amine)
- Base (e.g., triethylamine or sodium hydroxide)

- Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

- Dissolve **4,6-Dichloropyrimidine-5-carbaldehyde** in a suitable solvent in a reaction flask.
- Add the amine to the solution.
- Add the base to the reaction mixture.
- Stir the reaction mixture at room temperature or heat under reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, the product can be isolated by filtration if it precipitates.
- Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleic acids. Consequently, synthetic pyrimidine derivatives are of great interest in medicinal chemistry. **4,6-Dichloropyrimidine-5-carbaldehyde** serves as a crucial intermediate for the synthesis of a variety of pyrimidine-based compounds with potential therapeutic applications, including:

- Antiviral agents
- Anticancer drugs

The ability to selectively functionalize the pyrimidine ring at the 4, 5, and 6 positions allows for the generation of diverse molecular libraries for drug screening and lead optimization.

Spectroscopic Data

Characterization of **4,6-Dichloropyrimidine-5-carbaldehyde** and its derivatives is typically performed using standard spectroscopic techniques.

Technique	Expected Data
^1H NMR	Resonances corresponding to the aldehyde proton and the pyrimidine ring proton.
^{13}C NMR	Signals for the carbonyl carbon, the pyrimidine ring carbons, and any substituent carbons.
LC-MS	A peak corresponding to the molecular weight of the compound, often observed as $[\text{M}+\text{H}]^+$.
HPLC	Used to determine the purity of the compound.

Commercial suppliers often provide access to NMR, HPLC, and LC-MS data for this compound.^[3]

Safety Information

4,6-Dichloropyrimidine-5-carbaldehyde is classified as a hazardous substance.

- Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).
- Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water.), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.).

Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

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